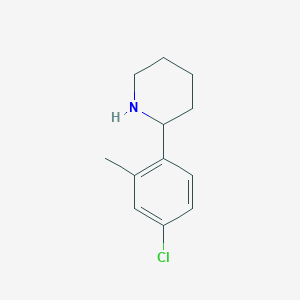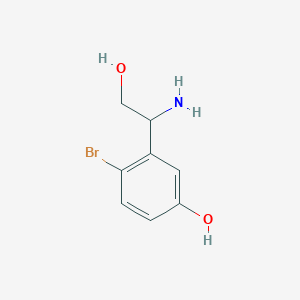
3-(2-Methoxybenzyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxybenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxybenzyl group attached to the azetidine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic processes can enhance the efficiency of the synthesis, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
3-(2-Methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium metaperiodate to yield dialdehydes.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate
Reduction: Palladium on carbon (Pd/C) in methanol
Substitution: Boronic acids and palladium catalysts for Suzuki-Miyaura cross-coupling
Major Products Formed
Oxidation: Dialdehydes
Reduction: Alcohols
Substitution: Various substituted azetidines
科学的研究の応用
3-(2-Methoxybenzyl)azetidin-3-ol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-(2-Methoxybenzyl)azetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to act as a versatile synthon in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones . Its ability to undergo ring-opening and expansion reactions makes it an excellent candidate for the synthesis of functionally enriched heterocyclic compounds .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without the methoxybenzyl group.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and stability.
Uniqueness
3-(2-Methoxybenzyl)azetidin-3-ol is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-[(2-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
InChIキー |
FCCKHSSYWWTKKU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)




![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)


